

How to use Nicotiflorin standard in laboratory experiments

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Compound of Interest

Compound Name: Nicotiflorin (Standard)

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Application Notes and Protocols for Nicotiflorin Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nicotiflorin

Nicotiflorin, also known as kaempferol-3-O-rutinoside, is a flavonoid glycoside found in various medicinal plants, including *Carthamus tinctorius* (safflower) and *Nymphaea candida*.^{[1][2]} It has garnered significant interest in the scientific community due to its wide range of pharmacological activities. Preclinical studies have demonstrated its potential as a neuroprotective, anti-inflammatory, antioxidant, cardioprotective, and hepatoprotective agent.^[3] ^[4] These properties make nicotiflorin a compelling candidate for further investigation in the context of various pathologies, including ischemic stroke, neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.^{[5][6][7]}

This document provides detailed application notes and protocols for the use of nicotiflorin standard in laboratory experiments, designed to assist researchers in accurately assessing its biological activities and mechanisms of action.

Properties of Nicotiflorin Standard

A thorough understanding of the physicochemical properties of nicotiflorin is essential for proper handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₀ O ₁₅	[8]
Molecular Weight	594.5 g/mol	[8]
Appearance	Solid	[8]
Purity	≥98% (typical)	[8]
UV/Vis (λ _{max})	267, 349 nm	[8]
Solubility	DMSO: ~5 mg/mL Dimethylformamide: ~3 mg/mL DMSO:PBS (1:5, pH 7.2): ~0.5 mg/mL Sparingly soluble in aqueous buffers	[8]
Storage	Store as a solid at -20°C for ≥ 4 years.	[8]

Preparation of Nicotiflorin Stock and Working Solutions

Proper preparation of solutions is critical for obtaining reproducible experimental results.

Materials

- Nicotiflorin standard (solid)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Phosphate-buffered saline (PBS), pH 7.2, sterile
- Sterile microcentrifuge tubes or vials
- Inert gas (e.g., argon or nitrogen)

Protocol for 10 mM Stock Solution in DMSO

- **Weighing:** Accurately weigh the required amount of nicotiflorin powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh 5.945 mg of nicotiflorin.
- **Dissolving:** Add the appropriate volume of DMSO to the tube. To aid dissolution, you can gently vortex or sonicate the solution.
- **Inert Gas Purge:** Purge the headspace of the tube with an inert gas to displace oxygen and prevent oxidation.[8]
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[9]

Preparation of Working Solutions

- **For in vitro cell culture experiments:** Prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically $\leq 0.5\%$).
- **For aqueous buffer experiments:** For maximal solubility in aqueous buffers, first dissolve nicotiflorin in DMSO and then dilute with the aqueous buffer of choice.[8] An aqueous solution of nicotiflorin is not recommended for storage for more than one day.[8]

Experimental Protocols and Quantitative Data

The following protocols are provided as a guide for assessing the biological activities of nicotiflorin.

In Vitro Anti-Inflammatory Activity

Nicotiflorin has demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide (NO).[5][7]

Prior to assessing anti-inflammatory activity, it is essential to determine the non-cytotoxic concentration range of nicotiflorin on the selected cell line (e.g., RAW 264.7 macrophages or BV-2 microglial cells).

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[\[1\]](#)
- Treatment: Treat the cells with a range of nicotiflorin concentrations (e.g., 1-100 μ M) for 24-48 hours. Include a vehicle control (medium with the same final concentration of DMSO).
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[\[10\]](#)
- Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570-590 nm.

This assay measures the amount of nitrite, a stable breakdown product of NO, in the cell culture supernatant.

Protocol:

- Cell Seeding and Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various non-toxic concentrations of nicotiflorin for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS, 1 μ g/mL) for 24 hours to induce NO production.[\[11\]](#)
- Supernatant Collection: After incubation, collect 50-100 μ L of the cell culture supernatant from each well.[\[11\]](#)
- Griess Reaction: In a new 96-well plate, mix 50 μ L of the supernatant with 50 μ L of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[\[11\]](#)[\[12\]](#)
- Incubation and Measurement: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[\[6\]](#)[\[13\]](#)
- Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Quantitative Data for Anti-Inflammatory Activity:

Assay	Cell Line	Parameter	Value	Reference
Inhibition of LPS-induced nitrite production	BV-2	IC ₅₀	44.44 µM	[14]

In Vitro Neuroprotective Activity

Nicotiflorin has been shown to protect neurons from various insults, such as hypoxia-reoxygenation.[9][14]

Protocol (Hypoxia-Reoxygenation Model):

- Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
- Hypoxia: Place the cells in a hypoxia chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) with glucose-free medium for 2-4 hours.[8][14]
- Treatment and Reoxygenation: After the hypoxic period, replace the medium with normal culture medium containing different concentrations of nicotiflorin (e.g., 25-100 µg/mL) and return the cells to a normoxic incubator (95% air, 5% CO₂) for 12-24 hours.[8][14]
- Assessment of Cell Viability: Evaluate cell viability using the MTT assay as described in section 4.1.1. or by measuring lactate dehydrogenase (LDH) release into the culture medium.

Quantitative Data for Neuroprotective Activity:

Assay	Cell/Animal Model	Effective Concentration/ Dose	Effect	Reference
Hypoxia-Reoxygenation	Primary cultured rat cerebral blood vessel endothelial cells	25-100 µg/mL	Upregulation of eNOS activity, mRNA, and protein levels	[8][14]
Hypoxia-Reoxygenation	Primary cultured neurons	Not specified	Attenuated cell death and reduced LDH release	[9][14]
Permanent focal cerebral ischemia	Rats	2.5-10 mg/kg	Reduced brain infarct volume and neurological deficits	[9][14]
Transient focal cerebral ischemia-reperfusion	Rats	2.5-10 mg/kg	Reduced brain infarct volume by 24.5-63.2%	[8][14]

In Vivo Studies

For in vivo experiments, nicotiflorin can be administered via intragastric gavage (i.g.).

Example Protocol (Mouse Model of Liver Injury):

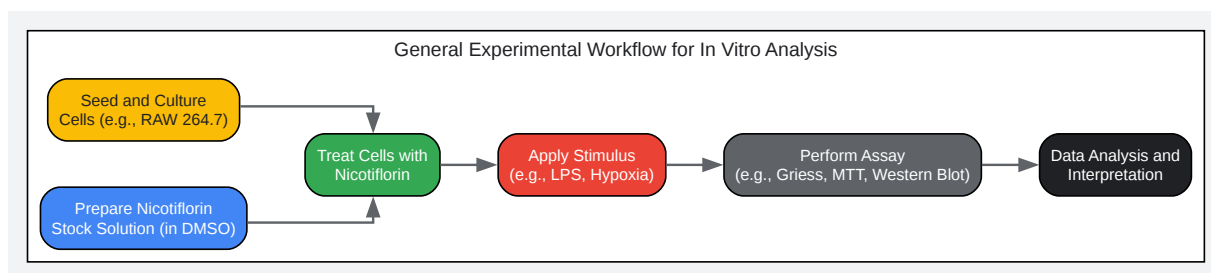
- Animal Model: Use a suitable mouse model of liver injury, such as concanavalin A-induced or d-galactosamine-induced liver injury.
- Dosing: Administer nicotiflorin by intragastric gavage at doses of 25, 50, or 100 mg/kg body weight once a day for a specified period (e.g., 7 days) before inducing liver injury.[1]
- Assessment: After the experimental period, collect blood and liver tissue for biochemical analysis (e.g., serum ALT and AST levels) and histological examination.

Quantitative Data for In Vivo Activity:

Animal Model	Dosing Regimen (i.g.)	Effect	Reference
Multi-infarct dementia (rats)	30, 60, 120 mg/kg/day	Reduced memory dysfunction and oxidative stress	[15]
Liver injury (mice)	25, 50, 100 mg/kg/day	Hepatoprotective effects	[1]

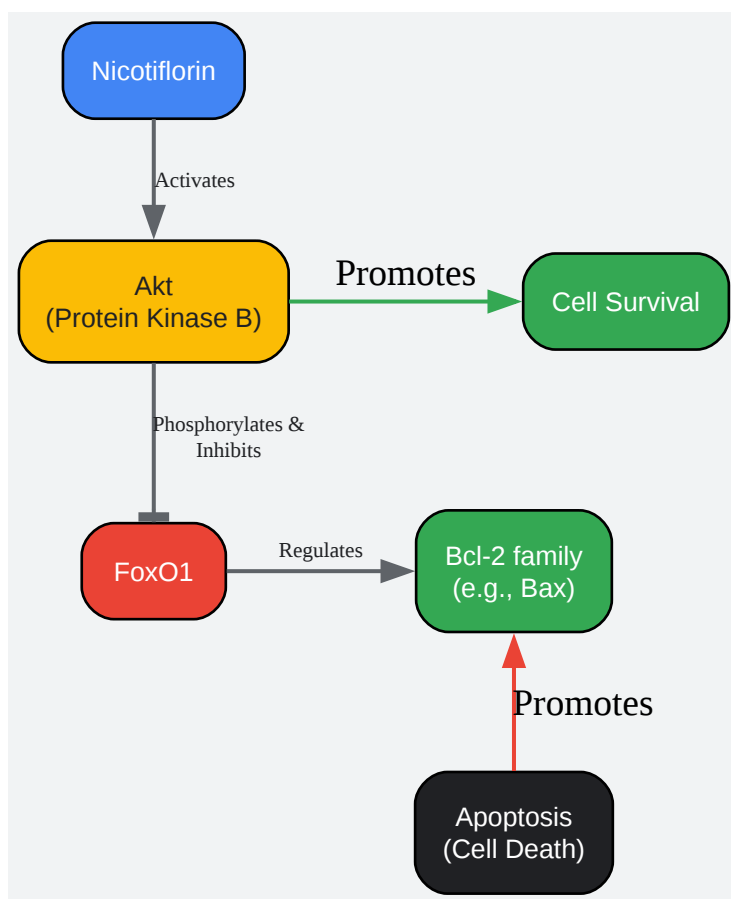
Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the mechanisms of action of nicotiflorin and a general experimental workflow.



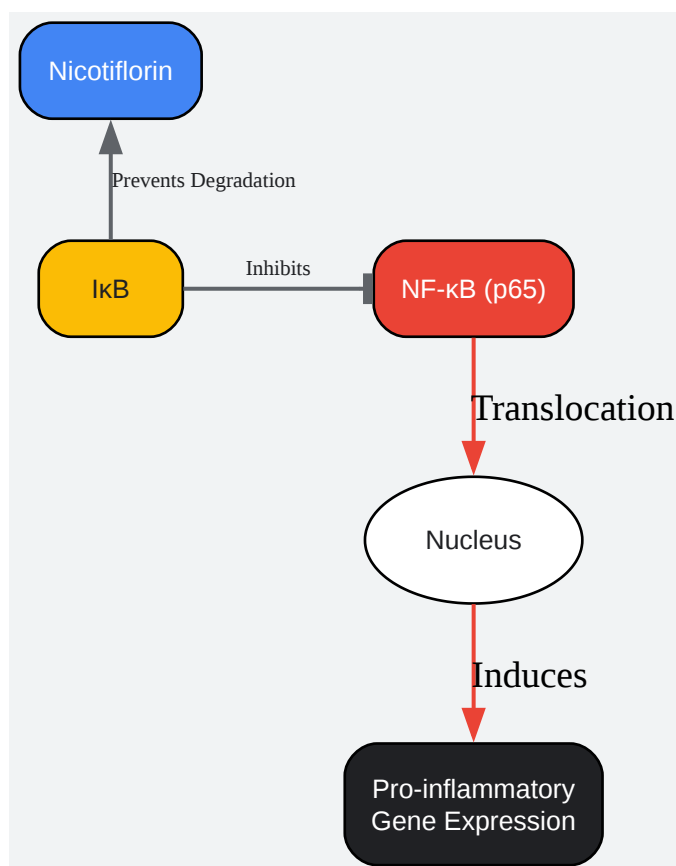
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Caption: General workflow for in vitro experiments using nicotiflorin.



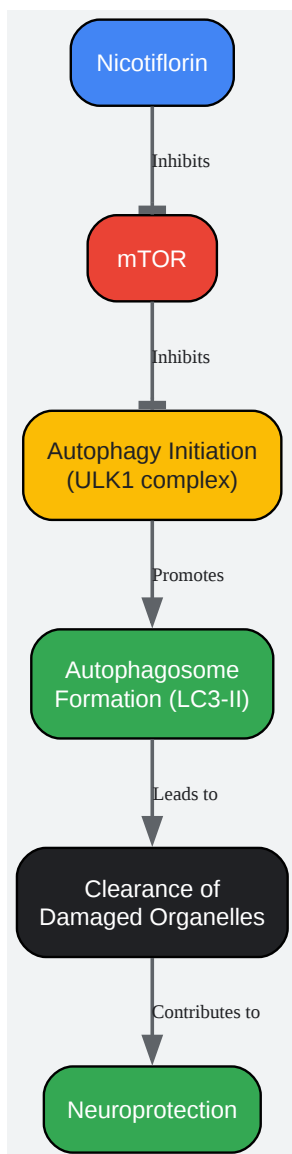
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Caption: Nicotiflorin's modulation of the Akt/FoxO/Bcl-2 signaling pathway.



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Caption: Nicotiflorin's inhibition of the NF-κB signaling pathway.



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Caption: Nicotiflorin's role in promoting autophagy for neuroprotection.

Conclusion

Nicotiflorin is a promising natural compound with multifaceted biological activities. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers investigating its therapeutic potential. Adherence to proper handling, storage, and experimental procedures will ensure the generation of reliable and reproducible data, thereby advancing our understanding of nicotiflorin's role in health and disease.

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